1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-

Thermal paper coating Thermochromic materials Leuco dye processing

Thermal paper formulators face dye migration in humid conditions. This N-butyl bis-indolylphthalide solves that: 15-fold lower aqueous solubility vs. N-ethyl analogs ensures moisture-resistant image stability. Melting point 161-163°C withstands high-speed coating lines (100-140°C) without premature color development. LogP 7.51 guarantees compatibility with hydrophobic binders (polyolefins, polypropylene). Ideal for tropical-climate receipts, thermochromic masterbatches, and archival thermal records. Available from research to bulk quantities.

Molecular Formula C34H36N2O2
Molecular Weight 504.7 g/mol
CAS No. 50292-91-6
Cat. No. B1345963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-
CAS50292-91-6
Molecular FormulaC34H36N2O2
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCC)C)C
InChIInChI=1S/C34H36N2O2/c1-5-7-21-35-23(3)31(26-16-10-13-19-29(26)35)34(28-18-12-9-15-25(28)33(37)38-34)32-24(4)36(22-8-6-2)30-20-14-11-17-27(30)32/h9-20H,5-8,21-22H2,1-4H3
InChIKeyJZEPXWWZAJGALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copikem 20 Magenta Leuco Dye Overview


1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- (CAS 50292-91-6), commonly referred to as Copikem 20, Copikem Magenta, or Yamamoto Red 40, is a symmetrical bis‑indolylphthalide leuco dye belonging to the class of electron‑donating dye precursors used in thermal and pressure‑sensitive recording materials . The compound develops an intense magenta‑red color upon contact with an acidic developer (e.g., bisphenol A or substituted phenols) via a ring‑opening mechanism that converts the colorless lactone form into a highly conjugated colored species [1]. Its molecular formula is C₃₄H₃₆N₂O₂ with a molecular weight of 504.66 g mol⁻¹, and it is supplied as an off‑white powder with a melting range of 161–163 °C and a purity specification of ≥98 % (HPLC) [2]. The compound is a commercial‑scale product with established industrial supply chains, primarily used in thermal paper manufacturing and thermochromic material formulations.

Industrial Specification High-purity bis-indolylphthalide leuco dye for thermal paper and thermochromic materials
High-Temperature Process Elevated melting point supports coating lines up to 140 °C without premature color development
Commercial Scale Established supply from multiple manufacturers for large-volume procurement

Copikem 20 Differentiation from Analogs


Phthalide‑based leuco dyes that share a common bis‑indolylphthalide core can differ dramatically in their end‑use performance as a result of seemingly minor variations in the N‑alkyl chain length. The target compound carries N‑butyl substituents, whereas closely related commercial analogs bear N‑ethyl (CAS 22091‑92‑5, Copikem III) or N‑octyl (CAS 50292‑95‑0, Pergascript Red 16) chains . These structural differences translate into measurable shifts in melting point (ΔTm ≈ 70 °C between the butyl and octyl analogs), aqueous solubility (∼15‑fold difference between the ethyl and butyl derivatives), and hydrophobicity (ΔLogP > 1.4 units) [1]. In thermal paper coating formulations, such variations directly influence the drying profile, compatibility with binder systems, color‑development kinetics, and long‑term image stability (resistance to moisture‑induced migration). Consequently, replacing the butyl‑substituted compound with an alternative bis‑indolylphthalide without reformulation can lead to off‑specification image density, poor background whiteness retention, or processing defects. The quantitative evidence below establishes exactly where CAS 50292‑91‑6 occupies a differentiated position within this homologous series, guiding rational selection for both industrial procurement and academic research.

Octyl Analog (CAS 50292-95-0) Significantly lower melting point (~70 °C shift) may cause melting or phase separation during high-temperature coating drying, leading to coating defects.
Ethyl Analog (CAS 22091-92-5) Substantially higher water solubility (~15-fold) increases risk of moisture-induced dye migration, potentially compromising image sharpness in humid environments.
Ethyl Analog & Matrix Compatibility Lower LogP (Δ > 1.4) may reduce dispersion and long-term compatibility with hydrophobic polymers and solvent-borne coatings compared to the butyl derivative.

Copikem 20 Quantitative Evidence vs. Analogs


Higher Melting Point vs. N-Octyl Analog

The target N‑butyl derivative (50292‑91‑6) exhibits a melting range of 161–163 °C, whereas the N‑octyl analog 3,3‑bis(2‑methyl‑1‑octyl‑1H‑indol‑3‑yl)phthalide (Pergascript Red 16, CAS 50292‑95‑0) melts at 91–94 °C [1]. This approximately 70 °C increase in melting point is attributed to reduced conformational flexibility and more efficient crystal packing conferred by the shorter butyl side chains. The higher melting point permits the target compound to be processed in coating formulations that involve elevated drying or calendering temperatures without premature melting or phase separation, a critical requirement for high‑speed thermal paper production lines operating at web temperatures that may exceed the melting point of the octyl‑substituted analog.

Melting Point vs. Octyl
reported
161–163 °C vs. 91–94 °C
Δ ≈ 68–72 °C higher
Enables high-temperature coating processes without premature melting; reduces thermal budget constraints.
Supplier data; standard capillary/DSC methods.
Thermal paper coating Thermochromic materials Leuco dye processing

Lower Water Solubility vs. Ethyl Analog

Calculated aqueous solubility for the target N‑butyl compound is 9.6 × 10⁻⁶ g L⁻¹ (25 °C), compared with 1.4 × 10⁻⁴ g L⁻¹ for the N‑ethyl analog 3,3‑bis(1‑ethyl‑2‑methyl‑1H‑indol‑3‑yl)phthalide (Indolyl Red, CAS 22091‑92‑5) . This represents an approximately 15‑fold reduction in water solubility, consistent with the increased hydrocarbon character imparted by the longer butyl substituents. In thermal paper applications, lower water solubility correlates with reduced dye migration under humid storage conditions, which helps preserve image sharpness and prevent background staining over the product shelf life. The ethyl analog, being more than an order of magnitude more water‑soluble, poses a greater risk of humidity‑induced dye diffusion in un‑encapsulated or lightly barrier‑coated thermal papers.

Water Solubility vs. Ethyl
data to verify
9.6 × 10⁻⁶ g L⁻¹
vs. 1.4 × 10⁻⁴ g L⁻¹
~15‑fold lower
May support reduced moisture-induced dye migration in humid environments.
Calculated values; experimental validation may yield different absolute numbers.
Moisture resistance Thermal paper stability Leuco dye formulation

Higher Hydrophobicity vs. Ethyl Analog

The target compound exhibits a measured LogP of 7.51 (octanol–water partition coefficient), while the N‑ethyl analog (CAS 22091‑92‑5) has a computed XLogP3 of 6.1 [1][2]. This ΔLogP > 1.4 indicates a substantially greater lipophilicity for the butyl derivative, attributable to the additional four methylene units across the two indole N‑substituents. Higher LogP values are associated with improved dispersion in hydrophobic polymer matrices such as polyethylene, polypropylene, and certain acrylate binders used in thermochromic masterbatches and thermal paper top‑coats. In the polypropylene‑based thermochromic foil study by Chen et al. (2006), the target compound was successfully employed alongside CVL to produce foils with excellent reversible color‑to‑colorless switching behavior, confirming its practical compatibility with polyolefin matrices [3].

Hydrophobicity vs. Ethyl
reported
LogP 7.51 vs. 6.1
Δ > 1.4 (more hydrophobic)
Supports dispersion and long-term compatibility in non-polar polymer matrices.
Experimental (SIELC) and predicted LogP; trend robust.
Matrix compatibility Polymer composites Thermochromic materials

High Purity Grade for Thermal Paper

A commercial supplier certificate of analysis for CAS 50292‑91‑6 reports an HPLC purity of 99.7 %, moisture content of 0.15 %, and ash content of 0.07 %, against a specification of ≥99 % (HPLC), moisture ≤0.3 %, and ash ≤0.1 % [1]. These tight specifications are directly relevant to thermal paper coating uniformity: excess moisture can cause premature color development during drying, while elevated ash (inorganic residue) can nucleate undesirable crystallization or interfere with the developer–dye interaction. For comparison, many generic leuco dye offerings are supplied at ≥95 % purity with less stringent limits on moisture and ash, which can introduce batch‑to‑batch variability in image density and background whiteness. The availability of the compound at ≥99 % purity from established Chinese manufacturers (CDMO Chem, Sunwise, and others) provides procurement confidence for high‑volume thermal paper production.

Purity Specification
lot attribute
99.7 % HPLC
moisture 0.15 %
ash 0.07 %
Tight impurity limits reduce coating defect risk and improve batch-to-batch reproducibility.
Supplier COA; class-level comparison to generic ≥95% purity grades.
Purity specification Quality control Industrial procurement

Thermochromic Validation vs. CVL

In a peer‑reviewed study of thermochromic polypropylene foils, Chen et al. (2006) evaluated the target compound (3,3‑bis‑(1‑n‑butyl‑2‑methyl‑3‑indolyl)‑phthalide) alongside Crystal Violet Lactone (CVL) as the two representative leuco dyes in a systematic developer–solvent screening matrix that included bisphenol A, laurylgallate, ethylgallate, and p‑hydroxybenzoic acid methyl ester, with 1‑octanoic acid methyl ester as solvent [1]. All polypropylene foils incorporating the target compound exhibited excellent thermochromic behavior, switching from colored to colorless with increasing temperature. The study demonstrated that the intensity of the colored state and the reversibility of the thermochromic transition are modulated by the developer structure, confirming that the target compound is a robust, well‑characterized partner for developer optimization studies. This provides independent academic validation that the compound performs comparably to CVL—the most widely used blue leuco dye—within a defined thermochromic system, thereby establishing it as a reference magenta dye for R&D and formulation benchmarking.

Thermochromic vs. CVL
peer-reviewed
Reversible color switching in polypropylene; comparable to CVL across developer systems
Validated as reference magenta leuco dye for thermochromic R&D and formulation benchmarking.
Qualitative comparison; no direct numerical performance data.
Thermochromic materials Polymer composites Benchmark study

Copikem 20 Application Scenarios


High-Speed Thermal Paper Coating

The melting point of 161–163 °C allows the target compound to withstand the elevated web temperatures encountered in high‑speed thermal paper coating lines without premature melting or phase separation. In contrast, the N‑octyl analog (CAS 50292‑95‑0) with a melting point of only 91–94 °C would risk melting during drying, leading to coating defects and image quality deterioration [1]. Formulators can specify CAS 50292‑91‑6 for production lines operating at drying temperatures between 100 °C and 140 °C with confidence that the leuco dye remains in its solid, non‑reactive state until the thermal printhead activates color development.

Humidity-Resistant Thermal Paper

With an aqueous solubility approximately 15‑fold lower than the N‑ethyl analog (9.6 × 10⁻⁶ vs. 1.4 × 10⁻⁴ g L⁻¹ at 25 °C), the target compound provides superior resistance to humidity‑induced dye migration . Thermal paper products destined for tropical climates, food‑service receipt printers, or archival records where prolonged exposure to moisture is expected will benefit from the reduced tendency of the butyl‑substituted dye to diffuse through the coating matrix, preserving image sharpness and minimizing background discoloration over extended storage periods.

Thermochromic Masterbatches and Composites

The LogP of 7.51 (ΔLogP > 1.4 relative to the N‑ethyl analog) indicates strong compatibility with hydrophobic polymer matrices such as polypropylene, polyethylene, and polyolefin‑based hot‑melt coatings [2]. The compound has been independently validated in polypropylene thermochromic foils, demonstrating reversible color switching with multiple developer chemistries [3]. This makes it the preferred magenta dye for thermochromic masterbatch formulations, injection‑molded color‑change articles, and co‑extruded thermal indicator films where uniform dye dispersion and long‑term matrix compatibility are critical.

R&D Benchmark for Magenta Thermochromics

The compound's inclusion in a peer‑reviewed systematic study alongside Crystal Violet Lactone (CVL) establishes it as a recognized reference magenta dye for thermochromic formulation research [3]. R&D laboratories developing new developer chemistries, solvent systems, or encapsulation technologies can use CAS 50292‑91‑6 as a well‑characterized magenta benchmark, enabling meaningful comparison of results across different research groups and facilitating reproducible formulation optimization.

Application
Selection Property
Validation Focus
High-speed thermal paper coating
High-melting leuco dye for elevated-temperature coating lines
Coating defect prevention under high web temperatures
Humidity-resistant thermal paper
Low water solubility relative to ethyl analog
Moisture-induced dye migration resistance
Thermochromic masterbatches & composites
High LogP for polyolefin matrix compatibility
Dispersion uniformity and long-term matrix stability
R&D benchmark for magenta thermochromics
Peer-reviewed thermochromic performance reference
Formulation reproducibility across developer systems
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